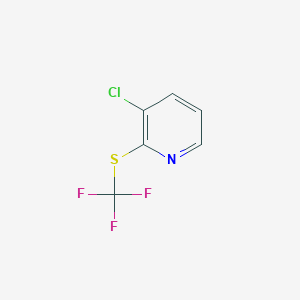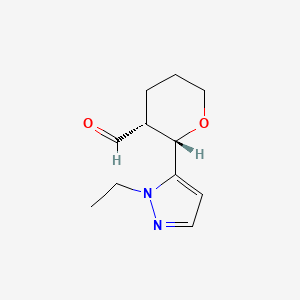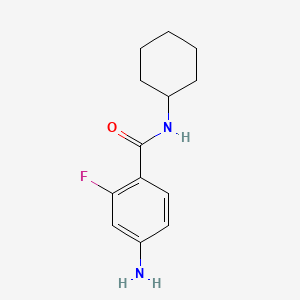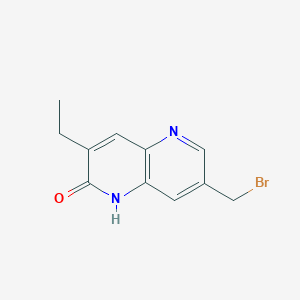
6-Fluoro-2,3-bis-trifluoromethyl-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2,3-bis-trifluoromethyl-pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of fluorine atoms in its structure imparts distinctive physical and chemical characteristics, making it valuable in various scientific and industrial applications. This compound is part of a broader class of trifluoromethylpyridines, which are widely used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . Another approach involves the use of trichloromethyl-pyridine as a starting material, followed by a halogen exchange reaction to introduce fluorine atoms .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced fluorination techniques has been explored to optimize the production process . These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-2,3-bis-trifluoromethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2,3-bis-trifluoromethyl-pyridine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Fluoro-2,3-bis-trifluoromethyl-pyridine is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, modulating their activity . This interaction often involves the formation of hydrogen bonds and van der Waals forces, leading to changes in the conformation and function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Bis(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3,5-Bis(trifluoromethyl)pyridine
Comparison: 6-Fluoro-2,3-bis-trifluoromethyl-pyridine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical reactivity and biological activity . Compared to other trifluoromethylpyridines, it exhibits higher stability and selectivity in its interactions with molecular targets . This makes it a valuable compound in the development of new drugs and agrochemicals.
Eigenschaften
Molekularformel |
C7H2F7N |
|---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
6-fluoro-2,3-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F7N/c8-4-2-1-3(6(9,10)11)5(15-4)7(12,13)14/h1-2H |
InChI-Schlüssel |
SVXYFKBVWUDOGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate](/img/structure/B11757836.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757841.png)

![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11757869.png)
![(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11757877.png)
![tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B11757881.png)



-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757908.png)
